molecular formula C9H9NO B1603147 5-Methylisoindolin-1-one CAS No. 65399-03-3

5-Methylisoindolin-1-one

Cat. No. B1603147
CAS RN: 65399-03-3
M. Wt: 147.17 g/mol
InChI Key: AHKBMKCIJLCNIH-UHFFFAOYSA-N
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Description

5-Methylisoindolin-1-one is a chemical compound with the formula C9H9NO . It is a building block used in the field of chemistry . The IUPAC name for this compound is 5-methylisoindolin-1-one .


Synthesis Analysis

The synthesis of isoindolin-1-one derivatives, including 5-Methylisoindolin-1-one, has been achieved through multicomponent reactions of methyl 2-formylbenzoate and intramolecular amidation . Another method involves a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines .


Molecular Structure Analysis

The molecular structure of 5-Methylisoindolin-1-one is represented by the SMILES notation: O=C1NCC2=C1C=CC©=C2 . Molecular docking studies have revealed that the isoindolin-1-one substructure is fundamental for certain biological activities .

Scientific Research Applications

Application

Isoindolin-1-one derivatives are synthesized via multicomponent reactions (MCRs) of methyl 2-formylbenzoate and intramolecular amidation . This process provides access to complex and potentially biologically active scaffolds .

Method

The synthesis involves a Ugi-type reaction, which is a type of MCR, with methyl 2-formylbenzoate as one of the starting materials . This reaction affords a free secondary amine precursor for the amide group . The formation of the amide may also be carried out under acidic conditions . A series of isoindolin-1-ones were prepared via a ring closure involving intramolecular amidation .

Results

The process resulted in the successful synthesis of isoindolin-1-one compounds .

2. Biological Potential of Indole Derivatives

Application

Indole derivatives, which include isoindolin-1-one derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This has created interest among researchers to synthesize a variety of indole derivatives .

Method

The method involves the synthesis of various scaffolds of indole for screening different pharmacological activities .

Results

The results reveal that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

3. Isoindolin-1-one Derivatives as Pharmacologically Active Molecular Probes

Application

Isoindolin-1-one derivatives are used as molecular probes in pharmacological research . These compounds are potentially biologically active and can be used to investigate the function of biological systems .

Method

The method involves the synthesis of isoindolin-1-one derivatives via Ugi-type multicomponent reactions (MCRs) with methyl 2-formylbenzoate as one of the starting materials . The resulting compounds can then be used as molecular probes .

Results

The process resulted in the successful synthesis of isoindolin-1-one compounds that can be used as molecular probes .

4. Indole Derivatives as Biologically Active Compounds

Application

Indole derivatives, including isoindolin-1-one derivatives, are used for the treatment of various disorders in the human body . They have shown potential in treating cancer cells, microbes, and different types of disorders .

Method

The method involves the synthesis of various scaffolds of indole for screening different pharmacological activities .

Results

The results reveal that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

5. Isoindolin-1-one Derivatives as sPLA2 Inhibitors

Application

Isoindolin-1-one derivatives have been found to exhibit significant sPLA2 inhibition activity . This makes them potential candidates for the development of new therapeutic agents .

Method

The method involves the synthesis of isoindolin-1-one derivatives and their subsequent testing for sPLA2 inhibition activity .

Results

The compound N-((3-(4-fluoro-3-(trifluoromethyl) phenyl) isoxazol-5-yl) methyl) (5-methyl-1H-indol-3-yl) methanamine hydrochloride showed significant sPLA2 inhibition activity that is comparable or more to ursolic acid (positive control) .

6. Isoindolin-1-one Derivatives in Single-Atom Catalysts

Application

Isoindolin-1-one derivatives have been used in the development of single-atom catalysts . These catalysts have excellent performance properties such as strong activity and high selectivity, and have been widely used in various catalytic reactions .

Method

The method involves the synthesis of isoindolin-1-one derivatives and their subsequent use in the preparation of single-atom catalysts .

Results

The application of single-atom catalysts and elucidation of their reaction mechanism has become a hot area of research .

Safety And Hazards

The safety data sheet for 5-Methylisoindolin-1-one indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-methyl-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-2-3-8-7(4-6)5-10-9(8)11/h2-4H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKBMKCIJLCNIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622223
Record name 5-Methyl-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylisoindolin-1-one

CAS RN

65399-03-3
Record name 5-Methyl-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-2,3-dihydro-1H-isoindol-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Step 1 A mixture of 5-methylisoindoline-1,3-dione (5.00 g, 31.0 mmol) and tin shavings (8.84 g, 74.5 mmol) in acetic acid (30 mL) and concentrated hydrochloric acid (15 mL) was heated at reflux for 3 h. The hot solution was filtered and the residual tin shavings were washed with acetic acid. The filtrate was concentrated and the residue was diluted with DCM (200 mL), and washed with water (20 mL) and brine (20 mL), dried and concentrated. The precipitate which formed during the concentration was collected by filtration and washed with DCM (5 mL) and dried under vacuum to give 5-methylisoindolin-1-one (2.3 g, 50%). 1H NMR (400 MHz, chloroform-d) δ 7.70 (1H, d, J=7.77 Hz), 7.43 (1H, s), 7.35 (1H, d, J=7.77 Hz), 4.46 (2H, s), 2.48 (3H, s). Mass spectrum m/z 148.0 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
8.84 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

5-Methyl-2-(phenyl-allyl)-2,3-dihydro-isoindol-1-one (3.64 g, 14.61 mmol) was taken up in a 50/50 mixture of ethanol-3M HCl (100 mL) and heated to 80° C. for 12 h. The reaction mixture was cooled and the ethanol was removed under reduced pressure. The aqueous layer was extracted three times with ethyl acetate and the combined organic layers were washed with water, brine and dried over anhydrous magnesium sulfate. The solution was filtered and the solvent removed under reduced pressure. The product was isolated by flash chromatography. (1:1 hexane/ethyl acetate) Yield 1.40 g. 1H NMR (CDCl3, 300 MHz): δ 2.51 (s, 3H), 4.48 9s, 2H), 7.27-7.36 (m, 2H), 7.75 (d, J=8 Hz, 1H).
Name
5-Methyl-2-(phenyl-allyl)-2,3-dihydro-isoindol-1-one
Quantity
3.64 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
9s
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
23
Citations
PV Gushchin, KV Luzyanin, MN Kopylovich… - Inorganic …, 2008 - ACS Publications
… presence of two isomers (with the methyl group in 5- and 6-position) for each compound obtained upon nucleophilic addition of an isomeric mixture of 3-imino-5-methylisoindolin-1-one/…
Number of citations: 31 pubs.acs.org
MN Kopylovich, KV Luzyanin, M Haukka… - Dalton …, 2008 - pubs.rsc.org
The copper(II)-mediated integration between various 3-iminoisoindolin-1-ones and neat organonitriles (which play a dual role of solvent and reactant), under heating for ca. 12 h, and …
Number of citations: 18 pubs.rsc.org
B Liu, Y Wang, B Liao, C Zhang, X Zhou - Tetrahedron Letters, 2015 - Elsevier
The palladium-catalyzed cycloaminocarbonylation of 2-(aminomethyl)aryl tosylates with CO has been established, by which a variety of salicylaldehyde derived 2-(aminomethyl)aryl …
Number of citations: 15 www.sciencedirect.com
S Miura, K Fukuda, S Masada, H Usutani… - Organic & …, 2019 - pubs.rsc.org
… 6-[4-(1H-Pyrazol-1-yl)benzyl]-4-fluoro-2-[(3S,4S)-4-hydroxytetrahydro-2H-pyran-3-yl]-5-methylisoindolin-1-one (1, TAK-071). To a solution of (3S,4S)-3-[[4-[4-(1H-pyrazol-1-yl)benzyl]-6-…
Number of citations: 3 pubs.rsc.org
L Zhang, Y Zhang, X Wang, J Shen - Molecules, 2013 - mdpi.com
Microwave-promoted efficient synthesis of a (Z)-3-methyleneisoindolin-1-one library from 2-bromobenzamides and terminal alkynes using Cu(OAc) 2 •H 2 O/DBU is described. Various …
Number of citations: 33 www.mdpi.com
AK Maity, S Roy - Advanced Synthesis & Catalysis, 2014 - Wiley Online Library
The multimetallic iridium‐tritin (Ir‐Sn 3 ) complex [Cp*Ir(SnCl 3 ) 2 {SnCl 2 (H 2 O) 2 }] (1) proved to be a highly effective catalyst towards COH bond activation of γ‐hydroxylactams, …
Number of citations: 46 onlinelibrary.wiley.com
R Liu, M Yang, W Xie, W Dong, H Zhou… - The Journal of …, 2020 - ACS Publications
In this work, 1,4-dioxane-mediated hydroxylhydrative aza-cyclization of 2-alkynylbenzamide is developed for the synthesis of 3-hydroxylisoindolin-1-ones. The transformation proceeds …
Number of citations: 12 pubs.acs.org
F Zhang, R Zhao, L Zhu, Y Yu, S Liao, ZX Wang… - Cell Reports Physical …, 2022 - cell.com
The formation of thermodynamically accessible metallacycle is crucial to achieve site-selective C–H bond activation. Here, we report an isocyanide-bridging C–H activation through the …
Number of citations: 7 www.cell.com
LY Fu, J Ying, X Qi, JB Peng, XF Wu - The Journal of Organic …, 2019 - ACS Publications
A palladium-catalyzed C–H carbonylation of benzylamines for the synthesis of isoindolinone scaffolds has been developed. This protocol is conducted under gas-free conditions by …
Number of citations: 49 pubs.acs.org
JE Davoren, M Garnsey, B Pettersen… - Journal of medicinal …, 2017 - ACS Publications
Recent data demonstrated that activation of the muscarinic M 1 receptor by a subtype-selective positive allosteric modulator (PAM) contributes to the gastrointestinal (GI) and …
Number of citations: 46 pubs.acs.org

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